molecular formula C9H17NO3 B1631529 (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate CAS No. 91103-37-6

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate

Cat. No.: B1631529
CAS No.: 91103-37-6
M. Wt: 187.24 g/mol
InChI Key: HYVYNSIWYIWTCK-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate typically involves the protection of amino groups and subsequent esterification. One common method includes the reaction of tert-butyl carbamate with (S)-1-hydroxybut-3-en-2-ylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar steps as laboratory methods, scaled up to meet industrial demands. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbamates .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate involves its role as an intermediate in various synthetic pathways. It interacts with specific molecular targets and pathways to facilitate the synthesis of more complex molecules. The exact molecular targets and pathways depend on the specific application and the final product being synthesized.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate is unique due to its specific stereochemistry, which is crucial for its role in the synthesis of chiral molecules. This stereochemistry allows for the selective synthesis of enantiomerically pure compounds, which is important in pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxybut-3-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h5,7,11H,1,6H2,2-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVYNSIWYIWTCK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452985
Record name (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91103-37-6
Record name (S)-tert-butyl 1-hydroxybut-3-en-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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